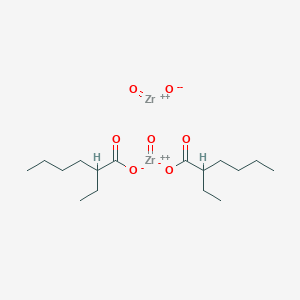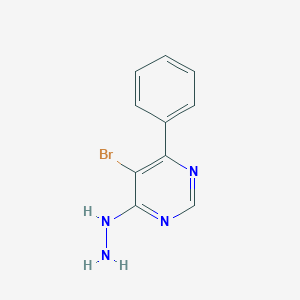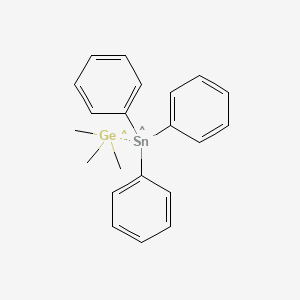
Trimethylgermanyltriphenyltin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylgermanyltriphenyltin is an organometallic compound with the molecular formula C21H24GeSn It consists of a germanium atom bonded to three methyl groups and a tin atom bonded to three phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
Trimethylgermanyltriphenyltin can be synthesized through the reaction of trimethylgermanium chloride with triphenyltin hydride. The reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere. The reaction conditions include:
Temperature: 60-80°C
Solvent: Tetrahydrofuran (THF) or toluene
Reaction Time: 12-24 hours
The reaction proceeds as follows:
(CH3)3GeCl+(C6H5)3SnHPd/C(CH3)3GeSn(C6H5)3+HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include:
Preparation of Reactants: High-purity trimethylgermanium chloride and triphenyltin hydride are prepared or procured.
Reaction Setup: The reaction is carried out in large reactors equipped with temperature control and inert gas purging systems.
Catalyst Addition: Palladium on carbon is added to the reaction mixture.
Reaction Monitoring: The reaction progress is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Product Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.
化学反应分析
Types of Reactions
Trimethylgermanyltriphenyltin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium and tin oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The methyl and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and tin dioxide (SnO2)
Reduction: Trimethylgermanium and triphenyltin
Substitution: Various substituted organometallic compounds depending on the reagents used
科学研究应用
Trimethylgermanyltriphenyltin has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
作用机制
The mechanism by which trimethylgermanyltriphenyltin exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in electron transfer reactions, thereby modulating cellular processes.
相似化合物的比较
Similar Compounds
- Trimethylgermanium chloride (C3H9GeCl)
- Triphenyltin hydride (C18H16Sn)
- Tetramethylgermanium (C4H12Ge)
- Triphenyltin chloride (C18H15ClSn)
Uniqueness
Trimethylgermanyltriphenyltin is unique due to the presence of both germanium and tin atoms in its structure. This dual-metal composition imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill. Its ability to undergo a wide range of chemical reactions and form stable complexes with various ligands further enhances its versatility in scientific research.
属性
CAS 编号 |
20213-95-0 |
|---|---|
分子式 |
C21H24GeSn |
分子量 |
467.8 g/mol |
InChI |
InChI=1S/3C6H5.C3H9Ge.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-3H3; |
InChI 键 |
IDDYPOMIAAUTSP-UHFFFAOYSA-N |
规范 SMILES |
C[Ge](C)C.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


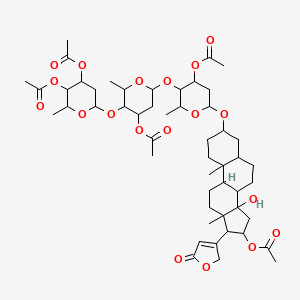

![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)
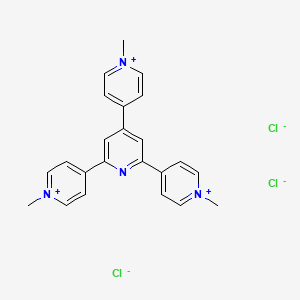
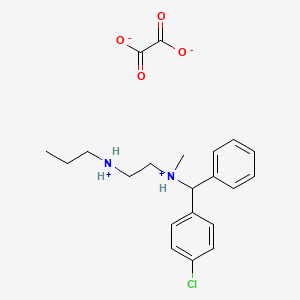
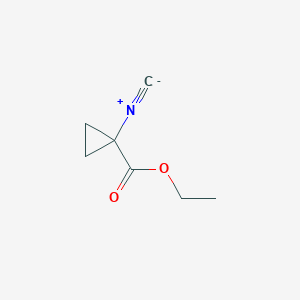
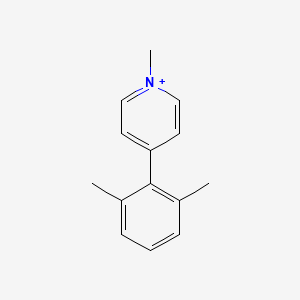
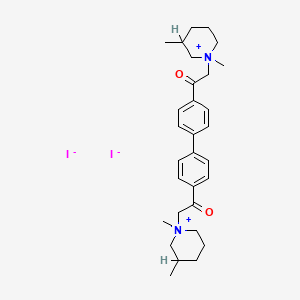
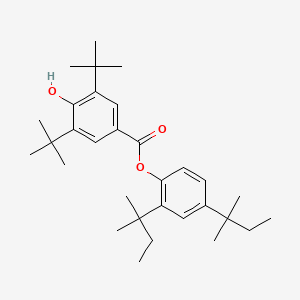

![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
